molecular formula C26H24ClN3O4 B563211 6-Chloroacetamidotetramethyl Rhodamine CAS No. 159435-08-2

6-Chloroacetamidotetramethyl Rhodamine

Cat. No.: B563211
CAS No.: 159435-08-2
M. Wt: 477.945
InChI Key: SLLQGIJLQWWVLP-UHFFFAOYSA-N
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Description

6-Chloroacetamidotetramethyl Rhodamine: is a fluorescent dye belonging to the rhodamine family. It is known for its bright fluorescence and is widely used as a labeling agent in various scientific fields. The compound has the molecular formula C26H24ClN3O4 and a molecular weight of 477.94 g/mol . It is often used in biological and chemical research due to its ability to bind to specific molecules and emit fluorescence, making it a valuable tool for imaging and detection.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 6-Chloroacetamidotetramethyl Rhodamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of tetramethyl rhodamine.

    Chlorination: Tetramethyl rhodamine is chlorinated to introduce the chloro group.

    Acetamidation: The chlorinated intermediate is then reacted with acetamide to form this compound.

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactions: Conducting the reactions in large reactors with precise control over temperature and reaction time.

    Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions:

6-Chloroacetamidotetramethyl Rhodamine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its fluorescence properties.

Common Reagents and Conditions:

    Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride are employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

    Oxidation and Reduction Products: These reactions can lead to changes in the fluorescence properties of the compound, producing different fluorescent derivatives.

Scientific Research Applications

6-Chloroacetamidotetramethyl Rhodamine is extensively used in scientific research due to its fluorescent properties:

    Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.

    Biology: Employed in fluorescence microscopy to label and visualize cellular components.

    Medicine: Utilized in diagnostic assays to detect specific biomolecules.

    Industry: Applied in the development of sensors and imaging devices.

Mechanism of Action

The mechanism of action of 6-Chloroacetamidotetramethyl Rhodamine involves its ability to bind to specific molecular targets and emit fluorescence upon excitation. The compound’s fluorescence is due to the presence of a conjugated system that absorbs light and re-emits it at a different wavelength. This property makes it useful for imaging and detection applications.

Comparison with Similar Compounds

    Rhodamine B: Another fluorescent dye with similar properties but different molecular structure.

    Tetramethyl Rhodamine: The parent compound of 6-Chloroacetamidotetramethyl Rhodamine.

    Rhodamine 6G: A widely used fluorescent dye with different spectral properties.

Uniqueness:

This compound is unique due to the presence of the chloroacetamido group, which enhances its binding affinity and fluorescence properties compared to other rhodamine derivatives .

Properties

IUPAC Name

N-[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl]-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O4/c1-29(2)16-6-9-19-22(12-16)33-23-13-17(30(3)4)7-10-20(23)26(19)21-11-15(28-24(31)14-27)5-8-18(21)25(32)34-26/h5-13H,14H2,1-4H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLQGIJLQWWVLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)NC(=O)CCl)C(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652510
Record name N-[3',6'-Bis(dimethylamino)-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-6-yl]-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159435-08-2
Record name N-[3',6'-Bis(dimethylamino)-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-6-yl]-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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